3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a nitrogen- and sulfur-containing heterocyclic spiro compound characterized by a diazaspiro[4.4]nonene backbone substituted with a 4-fluorophenyl group at position 3 and a thione group at position 2. Spirocyclic systems like this are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding selectivity in biological targets .
Properties
IUPAC Name |
3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2S/c14-10-5-3-9(4-6-10)11-12(17)16-13(15-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQVLONYFQOTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(=S)C(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves a [3+2]-cycloaddition reaction. One common method involves the reaction of 5-arylidene-1-methyl-2-thiohydantoins with nitrile imines, which are generated in situ from hydrazonyl chlorides. This reaction occurs at the C=C and C=S dipolarophiles in the thiohydantoin moiety, leading to the formation of the desired spirocyclic compound in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Cycloaddition Reactions: The spirocyclic core can undergo further cycloaddition reactions with suitable dipolarophiles.
Oxidation and Reduction Reactions: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Cycloaddition: Nitrile imines generated from hydrazonyl chlorides.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted derivatives of the fluorophenyl group.
Cycloaddition Products: New spirocyclic compounds with additional rings.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Scientific Research Applications
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural analogs of 3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
*Calculated based on molecular formula C₁₃H₁₂FN₂S.
Key Observations :
- Halogen Effects : The 4-fluorophenyl substituent offers a balance between electronegativity and steric bulk compared to the larger chlorine atom in the chlorophenyl analog. Fluorine’s inductive effect may enhance metabolic resistance, whereas chlorine’s polarizability could improve van der Waals interactions in hydrophobic binding pockets .
- Alkoxy vs. Halogen : The butoxyphenyl derivative (Table 1) introduces an alkoxy group, increasing solubility but reducing ring planarity, as seen in perpendicular orientations of bulky substituents in similar systems .
Comparison with Non-Diazaspiro Heterocyclic Systems
4-Phenyl-1,2,4-triazaspiro[4.4]non-1-en-3-thione
This compound replaces the diazaspiro system with a triazole ring, altering electronic properties and hydrogen-bonding capacity. Key differences include:
- Conformation : The cyclopentane ring adopts a half-chair conformation (puckering amplitude Q = 0.250 Å), influencing spatial orientation of substituents .
- Biological Activity : Triazole-containing spirocycles exhibit broad applications, including antibacterial and anticonvulsant activities, whereas diazaspiro systems are less explored but show promise in targeting neurological disorders .
Chalcone Derivatives with 4-Fluorophenyl Groups
Chalcones like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibit dihedral angles between fluorophenyl and central rings ranging from 7.14° to 56.26°, indicating variable planarity.
Conformational and Crystallographic Analysis
The puckering parameters of spirocyclic systems, defined by Cremer and Pople’s methodology , critically influence their bioactivity. For example, the diazaspiro[4.4]nonene system’s puckering amplitude (Q) and phase angle (φ) determine the spatial arrangement of the 4-fluorophenyl group, which may adopt perpendicular or planar orientations relative to the core structure .
Biological Activity
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a spiro[4.4]non-3-ene core and a thione group, positions it as a candidate for various therapeutic applications.
The molecular formula of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is with a molecular weight of 248.32 g/mol. The presence of the fluorophenyl substituent is believed to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.32 g/mol |
| CAS Number | 1325305-63-2 |
Synthesis
The synthesis of this compound typically involves a [3+2]-cycloaddition reaction, often utilizing 5-arylidene-1-methyl-2-thiohydantoins and nitrile imines generated in situ from hydrazonyl chlorides. This method yields moderate to good quantities of the target compound, making it accessible for further biological studies .
Biological Activity
Research into the biological activity of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has indicated potential antimicrobial and anticancer properties:
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of enzyme activity critical for bacterial growth.
Anticancer Activity
Preliminary investigations have shown that 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can induce apoptosis in cancer cell lines, including those derived from breast and renal cancers. The compound's efficacy was assessed using standard assays such as the MTT assay and flow cytometry to evaluate cell viability and apoptotic markers.
The precise mechanism by which 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with specific molecular targets within cells:
- Enzyme Inhibition : The thione group may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : Potential binding to cellular receptors could modulate signaling pathways associated with cell proliferation and survival.
Case Studies
Several case studies have explored the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various strains of Gram-positive and Gram-negative bacteria reported an IC50 value indicating effective inhibition at low concentrations.
- Cancer Cell Line Studies : Research involving human tumor cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
